N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide
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Overview
Description
“N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide” is a compound that contains an oxadiazole ring. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen . The structure of the compound can be further confirmed by techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are diverse and can lead to a variety of derivatives with different properties . For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques . For instance, one compound was found to be an off-white solid with a melting point of 199–201°C .Mechanism of Action
While the specific mechanism of action for “N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide” is not mentioned in the search results, oxadiazoles in general have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Safety and Hazards
Future Directions
Oxadiazoles have been recognized as important synthons in the development of new drugs . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, further refinement of oxadiazole as an anti-infective agent is a promising direction for future research .
Properties
IUPAC Name |
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)17-15-12/h3-7H,1H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLOSQMKFNTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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